REACTION_CXSMILES
|
C([Mg]Br)C.C[CH2:6][O:7]CC.[C:10]([C:19]1[CH:24]=[C:23]([CH3:25])[CH:22]=[CH:21][C:20]=1[OH:26])([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)([CH3:12])[CH3:11].C(N(CC)CC)C>C1(C)C=CC=CC=1.C1COCC1>[C:10]([C:19]1[CH:24]=[C:23]([CH3:25])[CH:22]=[C:21]([CH:6]=[O:7])[C:20]=1[OH:26])([C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1)([CH3:12])[CH3:11]
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
13.61 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C1=CC=CC=C1)C1=C(C=CC(=C1)C)O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
p-formaldehyde
|
Quantity
|
4.37 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen, 20 ml of a THF solution
|
Type
|
ADDITION
|
Details
|
was added dropwise to the reactor at 0° C. in 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
heated to 100° C.
|
Type
|
CUSTOM
|
Details
|
about 50 ml of the mixed solvents of ether and THF were evaporated off
|
Type
|
CUSTOM
|
Details
|
to obtain a slightly opaque slurry
|
Type
|
TEMPERATURE
|
Details
|
After the slurry was cooled to 24° C.
|
Type
|
TEMPERATURE
|
Details
|
After being cooled to a room temperature
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with 42 ml of 18% hydrochloric acid
|
Type
|
CONCENTRATION
|
Details
|
an organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
the obtained liquid was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C1=CC=CC=C1)C1=C(C(C=O)=CC(=C1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.13 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |